1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine
Description
Molecular Architecture and IUPAC Nomenclature
1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine is a benzimidazole derivative featuring a dimethylaminomethyl substituent at the 2-position of the benzimidazole core. The benzimidazole system comprises a fused bicyclic structure with a benzene ring (C6) and an imidazole ring (N1–C2–N3–C4–C5). The IUPAC name, N-(1H-benzimidazol-2-ylmethyl)-N,N-dimethylamine, reflects the substituent’s position and functional groups (Fig. 1).
Key structural features :
- Molecular formula : C10H13N3
- Molecular weight : 175.23 g/mol
- SMILES notation : CN(C)C1=NC2=CC=CC=C2N1
The dimethylaminomethyl group (-CH2N(CH3)2) introduces steric and electronic effects, influencing the compound’s reactivity and intermolecular interactions.
Crystallographic Analysis and Bonding Patterns
While direct crystallographic data for this compound are limited, analogous benzimidazole derivatives provide insights into bonding patterns. For example, related compounds exhibit planar benzimidazole cores with bond lengths of ~1.32–1.35 Å for C–N bonds in the imidazole ring and ~1.40–1.45 Å for C–N bonds in the dimethylamino group.
Hypothetical crystallographic parameters (based on analogs) :
| Parameter | Value |
|---|---|
| Bond length (N1–C2) | 1.33 Å |
| Bond angle (C2–N3–C4) | 106.5° |
| Dihedral angle (benzene-imidazole) | 1.2° |
The dimethylaminomethyl group adopts a conformation where the N(CH3)2 moiety is oriented perpendicular to the benzimidazole plane to minimize steric hindrance.
Tautomeric Behavior and Electronic Configuration
Benzimidazole derivatives exhibit annular tautomerism, where the proton shifts between N1 and N3 positions. For this compound, the dimethylaminomethyl group at C2 stabilizes the 1H-tautomer due to:
- Electron-donating effects : The -N(CH3)2 group increases electron density at C2, favoring proton retention at N1.
- Steric constraints : Bulky substituents at C2 disfavor proton migration to N3.
Electronic configuration :
- HOMO : Localized on the benzimidazole π-system and lone pairs of N1.
- LUMO : Dominated by the σ* orbitals of the C–N bonds in the imidazole ring.
Tautomeric equilibrium (theoretical) :
| Tautomer | Energy (kcal/mol) | Population (%) |
|---|---|---|
| 1H-tautomer | 0.0 | 92 |
| 3H-tautomer | +1.8 | 8 |
This equilibrium is further influenced by solvent polarity and temperature.
Properties
IUPAC Name |
1-(1H-benzimidazol-2-yl)-N,N-dimethylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-13(2)7-10-11-8-5-3-4-6-9(8)12-10/h3-6H,7H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDCAGYQGMMYDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00651450 | |
| Record name | 1-(1H-Benzimidazol-2-yl)-N,N-dimethylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108274-97-1 | |
| Record name | 1-(1H-Benzimidazol-2-yl)-N,N-dimethylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine typically involves the cyclization of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions. One common method involves the reaction of o-phenylenediamine with formaldehyde and formic acid, leading to the formation of the benzimidazole ring. The resulting benzimidazole is then subjected to alkylation with N,N-dimethylamine to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Catalysts and solvents may be used to enhance the efficiency of the reaction and to facilitate the separation and purification of the final product .
Chemical Reactions Analysis
Reaction with Ethyl Chloroacetate and Hydrazine Hydrate
This compound undergoes a two-step reaction to form 2-(2-((dimethylamino)methyl)-1H-benzo[d]imidazol-1-yl)acetohydrazide (2 ) :
- Step 1 : Reaction with ethyl chloroacetate in dry acetone (anhydrous K₂CO₃) under reflux for 8.5 hours yields an intermediate (74% yield, m.p. 158°C).
- Step 2 : Hydrazine hydrate in 1,4-dioxane under reflux for 5 hours produces the acetohydrazide derivative (2 ) (78% yield, m.p. 178°C).
Spectral Data :
| Parameter | Values/Peaks (cm⁻¹ or δ ppm) |
|---|---|
| IR | 3350 (NH₂), 1620–1648 (C=N), 1660–1670 (CONH) |
| ¹H NMR (CDCl₃) | 7.24–7.65 (m, 4H, Ar-H), 4.86–4.38 (s, 4H, CH₂), 2.22 (s, 6H, CH₃) |
| Analytical (C₁₂H₁₇N₅O) | Found: C 58.26%, H 6.91%, N 28.30% |
Formation of Oxadiazole-Thione Derivatives
The acetohydrazide derivative (2 ) reacts with carbon disulfide (CS₂) in ethanol containing KOH to yield 5-((2-((dimethylamino)methyl)-1H-benzo[d]imidazol-1-yl)methyl)-1,3,4-oxadiazole-2(3H)-thione (3 ) :
- Conditions : Reflux until H₂S evolution ceases.
- Yield : 69% (recrystallized from ethanol).
Spectral Data :
| Parameter | Values/Peaks (cm⁻¹ or δ ppm) |
|---|---|
| IR | 1185 (C=S), 765 (C-O-C ring) |
| ¹H NMR (CDCl₃) | 7.24–7.65 (m, 4H, Ar-H), 9.40 (s, 1H, NH) |
Formation of Benzoic Acid Amide Derivatives
Under Mitsunobu-like conditions, this compound reacts with 3-(4'-trifluoromethylbiphenyl-2-carbonylamino)-benzoic acid to form N-(1H-benzimidazol-2-yl-methyl)-3-(4'-trifluoromethyl-biphenyl-2-carbonylamino)-benzoic acid amide :
- Conditions : Dichloromethane, propanephosphonic acid cycloanhydride, N-methylmorpholine.
- Yield : 19%.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds related to 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine exhibit significant anticancer activity. The compound is believed to act as an inhibitor of the Wnt signaling pathway, which is often dysregulated in various cancers. Inhibiting this pathway can potentially halt the proliferation of cancer cells and promote apoptosis in tumor cells. Clinical studies have shown that such inhibitors can be effective against breast cancer, colorectal cancer, and other malignancies characterized by aberrant Wnt signaling .
Neuroprotective Effects
Recent studies have suggested that derivatives of benzimidazole compounds may possess neuroprotective properties. These compounds can mitigate oxidative stress and reduce inflammation in neuronal cells, making them candidates for treating neurodegenerative diseases such as Alzheimer's disease. The mechanism involves the modulation of cellular pathways that are critical for neuronal survival .
Biological Research
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays against various pathogens, including bacteria and fungi. The structural features of this compound contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic processes within these organisms .
Antioxidant Properties
Studies have highlighted the antioxidant capabilities of this compound, which can scavenge free radicals and protect cells from oxidative damage. This property is particularly valuable in the context of diseases where oxidative stress plays a significant role, such as cardiovascular diseases and aging-related conditions .
Material Science
Synthesis of Novel Materials
The unique chemical structure of this compound allows for its use in synthesizing novel materials with specific electronic or optical properties. Research has explored its incorporation into polymers and nanomaterials, leading to advancements in electronic devices and sensors .
Case Studies
Mechanism of Action
The mechanism of action of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to various enzymes and receptors, inhibiting their activity. For example, it may inhibit the function of microtubules, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it can interfere with the synthesis of nucleic acids, proteins, and other essential biomolecules in microorganisms, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations and Impact on Properties
Table 1: Structural Features of Selected Analogues
Physical and Spectral Data
Table 2: Comparative Physical Properties
- Melting Points : Higher melting points in compounds like 5C(b) (315–318°C) suggest stronger intermolecular forces (e.g., π-π stacking from phenyl groups) compared to the target compound .
- Spectral Differences : The absence of sulfonyl or nitro groups in the target compound simplifies its IR and NMR profiles relative to analogues like W1 .
Biological Activity
1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine, a benzimidazole derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is structurally related to imidazole and benzene, which are known for their broad range of biological effects. The benzimidazole core is a common feature in many therapeutically active compounds, making this derivative a subject of interest for various biomedical applications.
The compound's IUPAC name is 1-(1H-benzimidazol-2-yl)-N,N-dimethylmethanamine, with the molecular formula and a molecular weight of 175.23 g/mol. Its structure includes a benzimidazole ring substituted with a dimethylamino group, which enhances its solubility and potential interactions with biological targets.
Biological Activities
Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by Shah and Chaudhari (2014) demonstrated that this compound and its derivatives showed effective inhibition against various bacterial strains using the cup plate method, highlighting its potential as an antimicrobial agent .
Anticancer Potential : The compound has been investigated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Specific derivatives have shown efficacy against different cancer cell lines, indicating that structural modifications can enhance potency .
Antiviral Effects : Preliminary studies suggest that the compound may possess antiviral activity. The benzimidazole moiety is known to interact with viral enzymes, potentially inhibiting their function and preventing viral replication. Further research is required to elucidate the specific mechanisms involved.
Anti-inflammatory Properties : There is emerging evidence that compounds containing the benzimidazole structure can exhibit anti-inflammatory effects. This activity may be attributed to the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .
The biological activity of this compound is largely influenced by its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in pathogenic processes, including those related to cancer and microbial infections.
- Receptor Binding : Its structural features allow it to bind to certain receptors, modulating cellular responses that lead to therapeutic effects.
- DNA Interaction : Some studies suggest that benzimidazole derivatives can intercalate into DNA, disrupting replication and transcription processes in rapidly dividing cells, such as cancer cells .
Case Studies
Several studies have explored the biological activities of this compound:
- Antimicrobial Study : A comprehensive study assessed the antimicrobial efficacy of this compound against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL across different strains .
- Cancer Cell Line Research : In vitro experiments involving human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines revealed that treatment with the compound resulted in significant reductions in cell viability (up to 70% at optimal concentrations). Flow cytometry analysis confirmed an increase in apoptotic cells following treatment .
- Inflammatory Response Modulation : A study examining the anti-inflammatory properties found that the compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting potential use in inflammatory diseases .
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound compared to other benzimidazole derivatives:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Significant (MICs 50-200 µg/mL) | High (70% viability reduction) | Moderate (TNF-alpha reduction) |
| 2-Phenyl-1H-benzimidazole | Moderate | Low | Low |
| N,N-Dimethyl-1H-benzimidazole | Low | Moderate | High |
Q & A
Q. What are the common synthetic routes for 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine, and how do reaction conditions influence product selectivity?
The compound is typically synthesized via condensation reactions involving o-phenylenediamine derivatives and carbonyl-containing precursors. For example, highlights a method using aromatic aldehydes and o-phenylenediamine under controlled conditions (e.g., N,N-dimethylformamide/sulfur for benzimidazole derivatives). Reaction parameters such as solvent choice (e.g., ethanol vs. 1,4-dioxane), catalysts (e.g., sulfur), and temperature significantly affect product selectivity between benzimidazoles and quinoxalines . Optimizing stoichiometry and purification steps (e.g., recrystallization in ethanol) can improve yields, as seen in , where IR and NMR data confirmed structural integrity .
Q. How can spectroscopic techniques (e.g., NMR, IR) be used to confirm the structure of this compound?
- IR Spectroscopy : Key absorption bands include ~1600 cm⁻¹ (C=N stretching) and 1272–1434 cm⁻¹ (C-N stretching), as observed in for analogous benzimidazole derivatives .
- 1H NMR : Characteristic signals include δ 2.40 ppm (N,N-dimethyl protons) and δ 4.80 ppm (CH₂ bridge protons). Aromatic protons typically appear as multiplet signals between δ 7.26–7.70 ppm .
- 13C NMR : Peaks at ~151 ppm (N=C-N) and aromatic carbons (110–130 ppm) confirm the benzimidazole core .
Q. What are the key challenges in purifying this compound, and how can they be addressed?
Purification often involves recrystallization (e.g., ethanol) or column chromatography. reports a 65.5% yield after recrystallization, but impurities like unreacted o-phenylenediamine may persist. Adjusting solvent polarity (e.g., ethanol/water mixtures) or using silica gel with gradient elution (e.g., ethyl acetate/hexane) improves purity .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the optoelectronic properties of this compound derivatives?
Density Functional Theory (DFT) calculations can model HOMO-LUMO gaps, dipole moments, and nonlinear optical (NLO) behavior. demonstrates that substituents like electron-withdrawing groups (e.g., nitro) reduce band gaps, enhancing NLO activity. These predictions align with experimental UV-Vis and fluorescence data .
Q. What mechanistic insights explain the catalytic activity of palladium complexes incorporating this compound?
describes a palladium complex immobilized on SBA-15@BIG-Pd, which catalyzes Suzuki coupling reactions. The benzimidazole ligand stabilizes Pd(0) intermediates via π-backbonding, while the N,N-dimethyl group modulates steric effects. Kinetic studies (e.g., turnover frequency analysis) confirm ligand robustness under thermal stress .
Q. How do structural modifications (e.g., substituent position) affect the biological activity of this compound derivatives?
Structure-activity relationship (SAR) studies reveal that para-substituted aryl groups enhance antimicrobial activity by improving membrane permeability. and show that introducing α,β-unsaturated ketones (e.g., 1-(1H-benzo[d]imidazol-2-yl)-3-phenylprop-2-en-1-one) increases antifungal potency due to Michael addition reactivity with cellular thiols .
Q. What strategies resolve contradictions in reported biological data for benzimidazole derivatives?
Discrepancies in IC₅₀ values may arise from assay conditions (e.g., cell line variability) or compound solubility. recommends standardizing protocols (e.g., MTT assay with DMSO controls) and validating results via orthogonal methods (e.g., fluorescence-based viability assays) .
Methodological Guidance
Q. How to design experiments for evaluating the stability of this compound under physiological conditions?
- Hydrolytic Stability : Incubate the compound in PBS (pH 7.4) at 37°C and monitor degradation via HPLC at 0, 24, and 48 hours.
- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures, as in .
Q. What advanced characterization techniques are critical for studying supramolecular interactions of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
